molecular formula C32H36ClN5O5 B1192699 EMDB-1

EMDB-1

Cat. No. B1192699
M. Wt: 606.12
InChI Key: DJWWRTNXHKEXNP-BPXGVECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMDB-1 is a peptide endomorphin (EM) degradation blocker.

Scientific Research Applications

1. Visual Analytics for EM Data

EMDB provides a platform for biological researchers to upload and download data obtained mainly by electron microscopy. The development of visual analytics systems like VASEM enhances the utility of EMDB by facilitating data exploration, searching, and analysis. This system helps scientists filter and analyze massive EMDB data, providing visualization tools for a more in-depth understanding of the data (Liu, Gao, Shan, & Chi, 2019).

2. Unified Resource for CryoEM Data

EMDataBank.org is a collaborative effort that provides a unified resource for deposition and retrieval of cryoEM maps, models, and associated metadata. This platform integrates EMDB with the Protein Data Bank (PDB), making it easier for the scientific community to access and use EM structural data of macromolecules and macromolecular complexes (Lawson et al., 2010).

3. Web-Based Resources for EMDB Data Utilization

The development of web-based resources by EMBL-EBI enhances the usability of EMDB. These resources include protocols for searching EMDB, visualizing structures, statistical analysis of content, and checking the validity of EMDB structures. This makes the data more accessible and user-friendly for researchers (Abbott, Iudin, Korir, Somasundharam, & Patwardhan, 2018).

4. Trends in EMDB and Growth in Cryo-EM Field

EMDB is experiencing rapid growth, reflecting the increasing importance of cryo-electron microscopy (cryo-EM) in structural biology. The database provides valuable insights into the trends and developments in the field of cryo-EM (Patwardhan, 2017).

5. Validation Analysis for EMDB Entries

Validation resources developed for EMDB focus on the quality of volume data and the fit of models to volume data. This multi-tiered validation system aids experts in assessing individual structures and the utility of new validation metrics, enhancing the reliability and scientific integrity of EMDB data (Wang, Patwardhan, & Kleywegt, 2021).

properties

Molecular Formula

C32H36ClN5O5

Molecular Weight

606.12

IUPAC Name

(S)-1-(L-Tyrosyl)-N-((R)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-chlorophenyl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H36ClN5O5/c33-23-12-8-22(9-13-23)19-27(30(41)36-26(29(35)40)18-20-5-2-1-3-6-20)37-31(42)28-7-4-16-38(28)32(43)25(34)17-21-10-14-24(39)15-11-21/h1-3,5-6,8-15,25-28,39H,4,7,16-19,34H2,(H2,35,40)(H,36,41)(H,37,42)/t25-,26-,27+,28-/m0/s1

InChI Key

DJWWRTNXHKEXNP-BPXGVECKSA-N

SMILES

O=C([C@H]1N(C([C@H](CC2=CC=C(O)C=C2)N)=O)CCC1)N[C@H](CC3=CC=C(Cl)C=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EMDB1;  EMDB-1;  EMDB 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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